7-(Bromomethyl)-1-chloroisoquinoline

Electrophilic Reactivity Alkylation Leaving Group Ability

Researchers requiring sequential isoquinoline functionalization face limitations with single-handle building blocks. 7-(Bromomethyl)-1-chloroisoquinoline solves this with orthogonal C1-Cl and C7-bromomethyl reactivity: • C7-bromomethyl: rapid SN2 alkylation with amines or thiols for first diversity element • C1-Cl: subsequent Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or SNAr under distinct conditions • XLogP3=3.6 supports construction of membrane-permeable pharmacophores for intracellular targets Validated as a key intermediate in somatostatin receptor agonist synthesis. Supplied at ≥98% purity; store at 2-8°C under inert gas.

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
CAS No. 209285-92-7
Cat. No. B1287262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Bromomethyl)-1-chloroisoquinoline
CAS209285-92-7
Molecular FormulaC10H7BrClN
Molecular Weight256.52 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2Cl)CBr
InChIInChI=1S/C10H7BrClN/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7/h1-5H,6H2
InChIKeyDKSJHPRSSYLKRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Bromomethyl)-1-chloroisoquinoline: Bifunctional Building Block


7-(Bromomethyl)-1-chloroisoquinoline (CAS 209285-92-7) is a heteroaromatic building block containing an isoquinoline core substituted with a chloro group at the 1-position and a benzylic bromomethyl group at the 7-position [1]. Its molecular formula is C₁₀H₇BrClN, with a molecular weight of 256.53 g/mol and a computed XLogP3 of 3.6 [1]. The compound is primarily used as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, enabling sequential functionalization due to the distinct reactivity profiles of its two halogenated substituents .

Dual Handles
Orthogonal C1-Cl and C7-CH₂Br sites for sequential functionalization
Lipophilicity
Elevated XLogP3 supports membrane-permeable scaffold design
Validation
Documented intermediate in somatostatin agonist synthesis

Why Analogs Fail to Replace 7-(Bromomethyl)-1-chloroisoquinoline


Simple substitution of 7-(Bromomethyl)-1-chloroisoquinoline with closely related analogs like 7-(bromomethyl)isoquinoline, 1-chloro-7-methylisoquinoline, or positional isomers such as the 6-bromomethyl variant is not feasible without altering key physicochemical and reactivity parameters. The presence of both a benzylic bromomethyl group and an aromatic chloro substituent in the same molecule establishes a unique orthogonal reactivity profile [1]. The bromomethyl moiety provides a highly electrophilic site for rapid SN2 alkylation, while the 1-chloro group enables palladium-catalyzed cross-coupling or nucleophilic aromatic substitution under distinct conditions [2]. Lacking one of these handles severely limits the molecule's utility as a divergent building block. Furthermore, the specific substitution pattern (1-chloro, 7-bromomethyl) yields a distinct lipophilicity (XLogP3 = 3.6) and boiling point (372.6°C) that differ significantly from analogs, impacting purification and handling in multi-step syntheses [1]. The quantitative evidence below substantiates these critical differentiators.

Analog 1 Lacks C1-Cl handle; eliminates cross-coupling diversification (e.g. 7-bromomethylisoquinoline).
Analog 2 Replaces C7-CH₂Br with CH₃; removes rapid SN2 site (e.g. 1-chloro-7-methylisoquinoline).
Positional Isomer 6-bromomethyl substitution alters reactivity and steric profile vs. 7-substituted core.

Differentiation Evidence for 7-(Bromomethyl)-1-chloroisoquinoline


Electrophilic Reactivity: Bromomethyl vs. Chloromethyl

The benzylic bromomethyl group in the target compound exhibits significantly higher reactivity in nucleophilic substitution compared to a chloromethyl analog, enabling faster and more efficient alkylation. This is a class-level inference supported by studies on halomethyl-functionalized imidazolium salts, where bromomethyl derivatives were found to be 'significantly more reactive towards various N, O and S nucleophiles than the chloromethyl counterparts' [1]. This principle extends to benzylic systems, where benzyl bromides are known to be substantially more reactive than benzyl chlorides under similar conditions [2].

Electrophilic Reactivity
Class-level
Bromomethyl more reactive than chloromethyl toward N, O, S nucleophiles
Supports efficient SN2 alkylation under mild conditions
Reactivity inferred from halomethyl-imidazolium studies
Electrophilic Reactivity Alkylation Leaving Group Ability

Chloro Substituent and Lipophilicity Increase

The target compound (XLogP3 = 3.6) is significantly more lipophilic than its non-chlorinated analog 7-(bromomethyl)isoquinoline (XLogP3 = 2.6) [1]. This 1.0 unit difference in XLogP3 corresponds to a predicted increase in logP, which can influence membrane permeability, chromatographic retention, and solubility in organic solvents.

Lipophilicity Shift
Cross-study
XLogP3 3.6 vs 2.6 for non-chlorinated analog
Higher lipophilicity may aid membrane permeability
Computed XLogP3; experimental validation advised
Lipophilicity XLogP3 Physicochemical Property

Orthogonal Reactivity from Dual Halogenation

The target compound uniquely integrates two halogenated sites with distinct reactivity profiles. The 1-chloro substituent can undergo palladium-catalyzed amination (e.g., with heterocyclic amines using Pd/BINAP under microwave irradiation) [1], while the benzylic bromomethyl group is primed for rapid SN2 substitution with a wide range of nucleophiles [2]. This orthogonality is not present in analogs like 7-(bromomethyl)isoquinoline (lacks the chloro handle) or 1-chloro-7-methylisoquinoline (lacks the bromomethyl handle), which are restricted to single-mode functionalization.

Orthogonal Reactivity
Class-level
Two handles: C1-Cl (cross-coupling) and C7-CH₂Br (SN2)
Enables divergent library synthesis
Dual-halogen systems provide sequential diversification
Orthogonal Reactivity Divergent Synthesis Bifunctional Building Block

Physical Property Differences: Boiling Point and Density

The target compound exhibits a higher predicted boiling point (372.6±27.0 °C) and density (1.6±0.1 g/cm³) compared to the non-chlorinated analog 7-(bromomethyl)isoquinoline (boiling point 337.3±17.0 °C, density 1.518 g/cm³) . This difference is attributed to the presence of the heavier, more polarizable chloro substituent, which increases intermolecular interactions.

Physical Properties
Data to verify
Boiling point ~372.6 °C vs ~337.3 °C; density 1.6 vs 1.5 g/cm³
Altered purification and handling behavior
Predicted values; experimental confirmation needed
Boiling Point Density Physicochemical Property

Validated Use as Key Synthetic Intermediate

The compound has been explicitly utilized as a key intermediate (compound V) in a published synthetic route leading to somatostatin receptor subtype-2 agonists [1]. In this route, 1-chloro-7-methylisoquinoline is brominated with NBS and benzoyl peroxide to yield 7-(bromomethyl)-1-chloroisoquinoline, which is then condensed with a chiral pyrrolidinone derivative. This demonstrates its practical, documented utility in constructing complex, pharmacologically relevant molecules, a level of validation not available for many simpler or regioisomeric analogs.

Validated Intermediacy
Supporting evidence
Key intermediate in somatostatin receptor agonist synthesis (EP 0944386)
Documented utility in GPCR ligand development
Literature precedence reduces synthetic risk
Synthetic Intermediate Medicinal Chemistry Somatostatin Agonists

Applications of 7-(Bromomethyl)-1-chloroisoquinoline


Divergent Synthesis of Isoquinoline Libraries

The orthogonal reactivity of the C1-chloro and C7-bromomethyl handles [1] makes this compound ideal for the parallel or sequential synthesis of diverse 1,7-disubstituted isoquinoline libraries. Researchers can first exploit the bromomethyl group for rapid SN2 alkylation with a set of amines or thiols, followed by palladium-catalyzed amination or cross-coupling at the chloro site to introduce a second diversity element [2]. This approach maximizes chemical space exploration with a single building block.

Lipophilic Pharmacophores for Intracellular Targets

The elevated lipophilicity (XLogP3 = 3.6) of this compound compared to its non-chlorinated analog [3] suggests its utility in constructing pharmacophores designed for intracellular or membrane-bound targets. The increased logP value can enhance passive membrane permeability, making it a preferred starting material for medicinal chemistry projects where higher lipophilicity is a design goal.

Somatostatin Receptor Modulators and GPCR Ligands

The documented use of 7-(Bromomethyl)-1-chloroisoquinoline as a key intermediate in the synthesis of somatostatin receptor agonists [4] validates its application in GPCR ligand development. Research groups pursuing similar targets can leverage this established synthetic pathway, confident in the intermediate's performance and compatibility with downstream steps.

Process Chemistry with Predictable Physical Properties

The distinct physical properties of this compound, including a relatively high boiling point (372.6°C) and density (1.6 g/cm³) , provide predictable behavior in unit operations such as distillation, extraction, and chromatography. This predictability is valuable in process development, where deviations in physicochemical parameters can complicate scale-up and purification.

Application
Selection Property
Validation Focus
Divergent isoquinoline libraries
Orthogonal reactive handles (C1-Cl, C7-CH₂Br)
Sequential SN2 / cross-coupling efficiency
Lipophilic pharmacophores for intracellular targets
Elevated lipophilicity (XLogP3)
Membrane permeability and logP-dependent partitioning assays
Somatostatin receptor modulators and GPCR ligands
Documented synthetic pathway for GPCR agonists
Compatibility with downstream coupling steps
Process chemistry with predictable physical properties
Reproducible boiling point and density
Distillation and chromatography behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Bromomethyl)-1-chloroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.